Donepezil hydrochloride

Alzheimer's disease Cholinesterase inhibition Selectivity

Donepezil hydrochloride (CAS 110119-84-1) is a highly selective AChE inhibitor (>1100-fold vs BuChE). Its 70-hour half-life enables once-daily dosing in chronic Alzheimer's models, reducing animal stress vs shorter-acting agents. No hepatotoxicity; minimal drug-drug interactions simplify combination therapy. Stable crystalline Form I ensures reproducible properties for analytical development. Choose a well-characterized tool backed by decades of clinical data.

Molecular Formula C24H30ClNO3
Molecular Weight 416 g/mol
CAS No. 110119-84-1
Cat. No. B011915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil hydrochloride
CAS110119-84-1
Synonyms1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz
Molecular FormulaC24H30ClNO3
Molecular Weight416 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC.[Cl-]
InChIInChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
InChIKeyXWAIAVWHZJNZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil Hydrochloride 110119-84-1: Evidence-Based Procurement for Alzheimer's Research and Industrial Applications


Donepezil hydrochloride (CAS 110119-84-1), chemically 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, is a centrally active, reversible acetylcholinesterase (AChE) inhibitor approved for the symptomatic treatment of mild, moderate, and severe Alzheimer's disease [1]. Unlike earlier cholinesterase inhibitors such as tacrine, donepezil exhibits a high degree of selectivity for neuronal AChE over butyrylcholinesterase (BuChE), a characteristic that underpins its improved safety and tolerability profile [2]. Its long elimination half-life of approximately 70 hours enables once-daily oral dosing, a key differentiator in both clinical and research settings [3].

Why Donepezil Hydrochloride 110119-84-1 Cannot Be Arbitrarily Substituted with In-Class Acetylcholinesterase Inhibitors


Despite sharing a common mechanism of action, acetylcholinesterase inhibitors (AChEIs) including donepezil, rivastigmine, galantamine, and tacrine are not therapeutically interchangeable [1]. Critical variations in enzyme selectivity, pharmacokinetic half-life, metabolic pathways, and adverse event profiles directly impact dosing regimens, patient compliance, and safety monitoring requirements [2]. For example, the once-daily dosing of donepezil, enabled by its ~70-hour half-life, contrasts sharply with the twice-daily requirement for rivastigmine and the four-times-daily regimen for tacrine, which has clinical and economic implications [3]. Furthermore, the absence of hepatotoxicity with donepezil, a dose-limiting adverse effect associated with tacrine, eliminates the need for routine liver function monitoring [4]. In procurement, selecting donepezil hydrochloride specifically ensures access to a well-characterized compound with a predictable and favorable risk-benefit profile substantiated by decades of clinical data, whereas substitution with a cheaper analog may introduce unanticipated experimental variability or safety liabilities.

Donepezil Hydrochloride 110119-84-1: A Quantitative Evidence Guide to Differential Performance


Superior Selectivity for Neuronal Acetylcholinesterase Over Butyrylcholinesterase

Donepezil demonstrates significantly higher selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) compared to tacrine, a first-generation AChEI. In vitro, donepezil inhibits AChE with an IC50 of 6.7 nM and BuChE with an IC50 of 7400 nM, resulting in a selectivity ratio of >1100-fold [1]. In contrast, tacrine is a non-selective inhibitor, with IC50 values of 77 nM for AChE and 69 nM for BuChE, yielding a selectivity ratio of approximately 1 [1]. This high selectivity for central AChE is a key determinant of donepezil's favorable peripheral side effect profile [2].

Alzheimer's disease Cholinesterase inhibition Selectivity

Extended Elimination Half-Life Enables Once-Daily Dosing

Donepezil possesses an elimination half-life of 70 to 80 hours, which is substantially longer than that of other clinically used AChEIs [1]. This extended half-life permits once-daily oral administration, in contrast to rivastigmine (half-life 1-2 hours, requiring twice-daily dosing) and tacrine (half-life 2-4 hours, requiring four-times-daily dosing) [1]. The long half-life of donepezil leads to a 4- to 7-fold plasma accumulation and achievement of steady-state concentrations within 15 days of once-daily dosing [2].

Pharmacokinetics Alzheimer's disease Dosing regimen

Absence of Hepatotoxicity Eliminates Need for Routine Liver Monitoring

Unlike tacrine, which is associated with significant hepatotoxicity requiring routine liver function monitoring, donepezil has not been linked to clinically relevant liver injury [1]. In a pooled analysis of clinical trials, 49% of patients treated with tacrine experienced elevated liver enzyme levels, often necessitating discontinuation of therapy [2]. In contrast, donepezil has demonstrated a hepatic safety profile comparable to placebo, with no increased incidence of elevated transaminases [3].

Safety Hepatotoxicity Alzheimer's disease

Bioequivalent Orally Disintegrating Tablet Formulation Offers Dosing Flexibility

An orally disintegrating tablet (ODT) formulation of donepezil hydrochloride has been shown to be bioequivalent to the conventional tablet in a randomized, open-label, 2-way crossover study [1]. The geometric mean ratios (90% CI) for Cmax and AUC were 102.9% (93.3-113.5%) and 102.1% (95.8-108.9%), respectively, falling well within the standard 80-125% bioequivalence acceptance criteria [1]. This demonstrates that the ODT formulation delivers the same rate and extent of drug absorption as the conventional tablet.

Formulation Bioequivalence Pharmacokinetics

Defined Polymorphic Forms Ensure Reproducible Physicochemical Properties

Donepezil hydrochloride exhibits polymorphism, and specific crystalline forms have been patented and characterized to ensure consistent pharmaceutical performance [1]. Patent US 5,985,864 describes four distinct polymorphs (Forms I-IV) that are stable against heat and humidity, which is critical for maintaining drug integrity during storage and processing [2]. In contrast, amorphous or undefined polymorphic mixtures of donepezil hydrochloride may exhibit variable solubility and stability, potentially impacting bioavailability and reproducibility in research settings [3].

Solid-state chemistry Polymorphism Pharmaceutical development

Donepezil Hydrochloride 110119-84-1: Validated Application Scenarios Based on Differential Evidence


Alzheimer's Disease Research Requiring Chronic, Once-Daily Dosing in Rodent Models

Given its long elimination half-life of 70-80 hours, donepezil hydrochloride is ideally suited for chronic dosing studies in rodent models of Alzheimer's disease where once-daily oral administration is desired to minimize handling stress and improve protocol compliance [1]. This contrasts with shorter-acting AChEIs like rivastigmine or tacrine, which would require multiple daily doses to maintain target engagement [1]. The high selectivity for central AChE over peripheral BuChE also reduces the likelihood of dose-limiting peripheral cholinergic side effects, enabling the use of higher, more efficacious doses [2].

In Vitro Studies Requiring Selective Inhibition of Neuronal Acetylcholinesterase

In vitro experiments designed to dissect the role of neuronal AChE versus BuChE in cholinergic signaling or amyloid-beta processing should utilize donepezil hydrochloride due to its exceptional selectivity (>1100-fold) for AChE [1]. The use of non-selective inhibitors like tacrine would confound interpretation by simultaneously inhibiting both enzymes, while donepezil provides a clean pharmacological tool for isolating AChE-specific effects [1].

Formulation Development and Bioequivalence Studies Requiring a Well-Characterized Reference Standard

The well-defined polymorphic forms of donepezil hydrochloride, particularly the stable crystalline Form I, provide a robust and reproducible reference standard for analytical method development, dissolution testing, and bioequivalence studies [1]. Sourcing material with specified polymorphic purity ensures that the physicochemical properties of the reference standard do not introduce variability into the assessment of test formulations, which is a critical consideration for regulatory submissions [2].

Clinical Trials Investigating Combination Therapies for Moderate-to-Severe Alzheimer's Disease

Donepezil hydrochloride's established safety profile, including the absence of hepatotoxicity and minimal drug-drug interaction potential, makes it the preferred AChEI backbone for combination therapy trials in moderate-to-severe Alzheimer's disease [1]. Its use in combination with memantine is well-documented, and its predictable pharmacokinetics simplify the management of potential drug interactions when adding novel therapeutic agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.